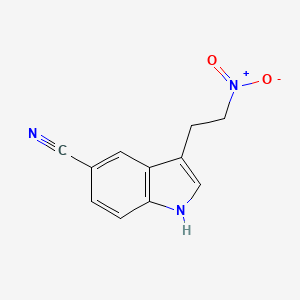
3-(2-nitroethyl)-5-cyano-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-nitroethyl)-5-cyano-1H-indole is a heterocyclic compound that belongs to the indole family Indoles are a significant class of compounds due to their presence in many natural products and pharmaceuticals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-nitroethyl)-5-cyano-1H-indole typically involves the reaction of indole with nitroalkenes. One common method is the Friedel-Crafts reaction, where indole reacts with nitroalkenes in the presence of a catalyst such as acetic acid and ethanol. The reaction mixture is refluxed for several hours, and the progress is monitored using thin-layer chromatography (TLC) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
化学反応の分析
Types of Reactions
3-(2-nitroethyl)-5-cyano-1H-indole undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The indole ring can undergo electrophilic substitution reactions, where the nitroethyl and cyano groups influence the reactivity and position of substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents such as halogens, sulfonyl chlorides, and nitrating agents can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3-(2-aminoethyl)-5-cyano-1H-indole, while electrophilic substitution can introduce various functional groups onto the indole ring .
科学的研究の応用
3-(2-nitroethyl)-5-cyano-1H-indole has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex indole derivatives and natural products.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific biological pathways.
作用機序
The mechanism of action of 3-(2-nitroethyl)-5-cyano-1H-indole involves its interaction with various molecular targets and pathways. The nitro and cyano groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The compound may also undergo metabolic transformations, leading to active metabolites that exert biological effects .
類似化合物との比較
Similar Compounds
3-(2-nitrovinyl)-1H-indole: Similar structure but with a vinyl group instead of an ethyl group.
3-(2-nitroethyl)-1H-indole: Lacks the cyano group at the fifth position.
5-cyano-1H-indole: Lacks the nitroethyl group at the third position.
Uniqueness
3-(2-nitroethyl)-5-cyano-1H-indole is unique due to the presence of both nitroethyl and cyano groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C11H9N3O2 |
|---|---|
分子量 |
215.21 g/mol |
IUPAC名 |
3-(2-nitroethyl)-1H-indole-5-carbonitrile |
InChI |
InChI=1S/C11H9N3O2/c12-6-8-1-2-11-10(5-8)9(7-13-11)3-4-14(15)16/h1-2,5,7,13H,3-4H2 |
InChIキー |
TXAMZNCSZNYRCY-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1C#N)C(=CN2)CC[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















